![molecular formula C18H14FN5O3 B2360271 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide CAS No. 1021066-18-1](/img/structure/B2360271.png)
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . The molecular formula is C22H20FN5O4, with an average mass of 437.424 Da and a monoisotopic mass of 437.149933 Da .
Molecular Structure Analysis
The molecular structure of this compound involves a 1,2,4-triazole ring substituted by a phenyl group . The compound also contains a pyridazine ring and a furan ring, both of which are heterocyclic compounds .Scientific Research Applications
Medicinal Chemistry: Anticancer Applications
This compound, due to its structural features, may be involved in the synthesis of derivatives with anticancer properties. The triazolopyridazine core is a common motif in molecules with biological activity, and modifications to this core can lead to compounds with potential use in cancer treatment .
Pharmaceutical Development: Antimicrobial Agents
Derivatives of triazolopyridazine have shown promise as antimicrobial agents. The compound’s ability to interact with bacterial enzymes and receptors could be exploited to develop new antibiotics, especially given the rising concern over antibiotic resistance .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s derivatives could serve as enzyme inhibitors. By binding to the active sites of enzymes, they could regulate or inhibit metabolic pathways, which is a valuable property for the development of drugs targeting specific biochemical reactions .
Environmental Science: Antibacterial Activity
The antibacterial activities of triazolopyridazine derivatives make them candidates for environmental applications, such as treating bacterial contaminations in water or soil. Their effectiveness against specific strains like Staphylococcus aureus and Escherichia coli has been documented, which could be beneficial in environmental clean-up processes .
Industrial Uses: Material Chemistry
The unique structure of triazolopyridazine derivatives allows them to form non-covalent bonds with various materials, which could be useful in material chemistry for creating new types of polymers or coatings with specific properties like enhanced durability or resistance to environmental factors .
High-Energy Materials: Low-Sensitivity Explosives
Research has indicated that triazolopyridazine derivatives can be used to construct new low-sensitivity high-energy materials. These materials are of interest for military and industrial applications where stability and controlled energy release are critical .
Mechanism of Action
Target of Action
The primary targets of the compound “N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide” are yet to be identified. The compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . .
Mode of Action
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, potentially leading to a variety of biological effects .
Biochemical Pathways
Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to have good oral pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness.
Result of Action
Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that the compound could have a range of potential effects at the molecular and cellular level.
properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3/c19-13-4-1-3-12(11-13)17-22-21-15-6-7-16(23-24(15)17)27-10-8-20-18(25)14-5-2-9-26-14/h1-7,9,11H,8,10H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHYIQIAXXJOTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.